5-Methyl-1,2,3-thiadiazole-4-carbohydrazide
Overview
Description
5-Methyl-1,2,3-thiadiazole-4-carbohydrazide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiadiazole ring, which is known for its stability and reactivity, making it a valuable scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,3-thiadiazole-4-carbohydrazide typically involves the reaction of 5-methyl-1,2,3-thiadiazole-4-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Starting Material: 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid
Reagent: Hydrazine hydrate
Solvent: Ethanol
Conditions: Reflux
The reaction proceeds with the formation of the carbohydrazide derivative, which can be isolated and purified through recrystallization .
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to enhance yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety when handling reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,2,3-thiadiazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promising antimicrobial activity, particularly against Gram-positive bacteria.
Mechanism of Action
The mechanism of action of 5-Methyl-1,2,3-thiadiazole-4-carbohydrazide involves its interaction with biological targets, leading to various effects:
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,2,4-thiadiazole-5-carbohydrazide: Similar in structure but differs in the position of the methyl group.
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide: Another closely related compound with similar biological activities.
Uniqueness
5-Methyl-1,2,3-thiadiazole-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable derivatives with diverse biological activities makes it a valuable compound for further research and development .
Properties
IUPAC Name |
5-methylthiadiazole-4-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c1-2-3(4(9)6-5)7-8-10-2/h5H2,1H3,(H,6,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBISBKMVYROIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NS1)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669370 | |
Record name | 5-Methyl-1,2,3-thiadiazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4137-63-7 | |
Record name | 5-Methyl-1,2,3-thiadiazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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